Fmoc-S-2,3-dihydro-2-oxo-Tryptophan
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Overview
Description
Fmoc-S-2,3-dihydro-2-oxo-Tryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound has the molecular formula C26H22N2O5 and a molecular weight of 442.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-2,3-dihydro-2-oxo-Tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-S-2,3-dihydro-2-oxo-Tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine or morpholine in an organic solvent like dimethylformamide is used to remove the Fmoc group
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Free amino derivatives after Fmoc removal
Scientific Research Applications
Fmoc-S-2,3-dihydro-2-oxo-Tryptophan has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to tryptophan.
Industry: Utilized in the production of synthetic peptides and other bioactive compounds .
Mechanism of Action
The mechanism of action of Fmoc-S-2,3-dihydro-2-oxo-Tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Fmoc group can be removed to expose the free amino group, allowing for further reactions and modifications. The compound interacts with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tryptophan: Another Fmoc-protected derivative of tryptophan.
Fmoc-2-oxo-Tryptophan: Similar structure but without the dihydro modification.
Fmoc-3-indolepropionic acid: A related compound with a different side chain
Uniqueness
Fmoc-S-2,3-dihydro-2-oxo-Tryptophan is unique due to its specific structural modifications, which provide distinct chemical properties and reactivity. The presence of the dihydro and oxo groups allows for unique interactions and applications in peptide synthesis and other research areas .
Properties
Molecular Formula |
C26H22N2O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N2O5/c29-24-20(19-11-5-6-12-22(19)27-24)13-23(25(30)31)28-26(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21,23H,13-14H2,(H,27,29)(H,28,32)(H,30,31) |
InChI Key |
JLKDRJNEVVDHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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